molecular formula C10H8O4 B15260604 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B15260604
M. Wt: 192.17 g/mol
InChI Key: AXGIYHVQWQPOHI-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid (CAS 1557853-30-1) is a benzofuran derivative of high interest in medicinal chemistry for developing new biologically active agents. The benzofuran scaffold is recognized as a promising structural unit in pharmacology, displaying a diverse array of activities including antimicrobial and antitumor properties . Specifically, halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated significant antimicrobial activity against a selection of Gram-positive bacteria, such as Staphylococcus aureus , with MIC values in the range of 50 to 200 µg/mL, as well as antifungal activity against Candida species . Furthermore, structural analogs of this compound have been evaluated for their cytotoxic properties, showing potent and selective activity against human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells . The presence of specific substituents, such as hydroxy and methyl groups on the benzofuran core, is critical for its bioactivity and interaction with biological targets. This compound serves as a key synthetic intermediate for further chemical modifications, including halogenation, to explore structure-activity relationships and enhance therapeutic potential . This product is intended for research purposes only and is not intended for human use.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

AXGIYHVQWQPOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of benzofuran derivatives may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

a) 3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid
  • Structure : Contains a spiro cyclohexane ring fused to the benzofuran core, with additional methyl groups at positions 2’, 2’, and 6’ .
  • Functional Groups : Carboxylic acid (position 5), hydroxyl (position 3’), and three methyl groups.
  • Molecular Weight : 290.15 g/mol (C₁₇H₂₂O₄), significantly higher than the target compound (estimated ~208 g/mol for C₁₁H₈O₄).
  • However, the increased molecular weight may reduce bioavailability compared to simpler benzofurans .
b) 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid
  • Structure : Features a dihydrobenzofuran (partially saturated furan ring) linked to an isoxazole-carboxylic acid moiety .
  • Functional Groups : Carboxylic acid (isoxazole position 3), methyl (dihydrobenzofuran position 2).
  • Molecular Weight: ~265 g/mol (C₁₄H₁₁NO₄).
  • Partial saturation of the furan ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound .
c) 3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid
  • Structure : Combines a benzofuran-amido group with a phenylthiophene-carboxylic acid system .
  • Functional Groups : Carboxylic acid (thiophene position 2), amido linkage, and phenyl substituent.
  • Molecular Weight: 377.4 g/mol (C₂₁H₁₅NO₄S).
  • Key Differences : The thiophene and amido groups enhance structural complexity and may improve interactions with hydrophobic protein pockets. However, the higher molecular weight and sulfur atom could affect metabolic stability .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid C₁₁H₈O₄* ~208 -OH, -COOH, -CH₃ High solubility, antimicrobial potential
3’-Hydroxy-spirocyclohexane derivative C₁₇H₂₂O₄ 290.15 -OH, -COOH, -CH₃ (×3) Rigid structure, potential CNS activity
Isoxazole-dihydrobenzofuran C₁₄H₁₁NO₄ ~265 -COOH, -CH₃, isoxazole Enhanced hydrogen-bonding capacity
Thiophene-benzofuran amido C₂₁H₁₅NO₄S 377.4 -COOH, amido, phenyl High lipophilicity, antitumor leads

*Estimated based on structural analogy.

  • Solubility : The target compound’s carboxylic acid group confers higher aqueous solubility compared to lactone derivatives like 3-hydroxyisobenzofuran-1(3H)-one (), which lacks ionizable groups .
  • Bioactivity : Benzofurans with electron-withdrawing groups (e.g., -COOH) often exhibit enhanced antimicrobial activity compared to carbamate derivatives (e.g., 3-hydroxycarbofuran in ) .

Analytical and Structural Insights

  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving substituent effects on molecular packing and hydrogen-bonding networks .
  • Spectroscopy : IR and NMR data (e.g., ’s carbonyl stretch at 1675 cm⁻¹) help differentiate carboxylic acid-containing benzofurans from ester or lactone analogues .

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step protocol starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

  • C–H Functionalization : Palladium-catalyzed arylation or halogenation to introduce substituents at the C3/C5 positions .
  • Hydroxylation : Controlled oxidation or hydroxyl group protection/deprotection to install the 3-hydroxy moiety .
  • Methylation : Selective alkylation at the C5 position using methyl iodide or dimethyl sulfate under basic conditions .
    Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and minimize side products. For example, THF or DMF is preferred for polar intermediates, while Pd(PPh₃)₄ enhances cross-coupling efficiency .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For instance, the C2 carboxylic acid proton appears as a singlet at δ 12–13 ppm .
    • IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the carboxylic acid group .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the C5 methyl group stabilizes HOMO-LUMO gaps, influencing reactivity in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model hydrogen-bonding interactions with biological targets, such as enzyme active sites .
  • Docking Studies : AutoDock Vina predicts binding affinities to receptors like cyclooxygenase-2 (COX-2), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (pH, temperature, cell line purity). For instance, discrepancies in cytotoxicity assays may arise from differences in MTT assay protocols .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables.
  • Advanced Analytics : LC-MS/MS quantifies metabolite interference, while isothermal titration calorimetry (ITC) confirms binding stoichiometry independently of fluorescence-based artifacts .

Q. How does the compound’s solid-state structure influence its solubility and bioavailability?

Methodological Answer:

  • Polymorph Screening : High-throughput crystallization (e.g., using Formulatrix robots) identifies stable polymorphs. The orthorhombic P21_121_121_1 space group often correlates with higher aqueous solubility .
  • Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain dissolution rates. For example, strong O–H···O hydrogen bonds in the crystal lattice reduce solubility .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond angles in the benzofuran core?

Methodological Answer:

  • Refinement Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) with PLATON’s ADDSYM to detect missed symmetry or twinning .
  • Comparative Studies : Overlay multiple crystal structures (e.g., from the Cambridge Structural Database) to identify trends. For example, steric effects from the C5 methyl group may distort bond angles by 2–5° .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretation
1^1H NMRδ 2.35 ppm (s, 3H)C5 methyl group
13^13C NMRδ 172.8 ppm (C=O)Carboxylic acid carbonyl
IR1695 cm1^{-1} (broad)O–H stretch (carboxylic acid)

Q. Table 2. Crystallographic Parameters

ParameterValue (Example)Software/Tool
Space groupP21_121_121_1SHELXS
R-factor0.042SHELXL
Hydrogen-bond distance1.85 Å (O–H···O)ORTEP-3

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